molecular formula C30H27N3O4S B11628363 (6Z)-6-{4-[2-(3,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-{4-[2-(3,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11628363
M. Wt: 525.6 g/mol
InChI Key: WYGMTMPNLBVVGN-HEVMCXDHSA-N
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Description

The compound (6Z)-6-{4-[2-(3,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one is a complex organic molecule that belongs to the thiazolopyrimidine class. This compound is characterized by its intricate structure, which includes multiple aromatic rings, ether linkages, and a thiazolopyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-{4-[2-(3,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to condensation reactions to form the final product. Key steps include:

    Formation of the thiazolopyrimidine core: This involves the cyclization of appropriate precursors under controlled conditions.

    Etherification: Introduction of the ethoxy and phenoxy groups through nucleophilic substitution reactions.

    Condensation: The final step involves the condensation of the intermediate with a methoxybenzylidene derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, which allow for precise control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(6Z)-6-{4-[2-(3,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(6Z)-6-{4-[2-(3,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (6Z)-6-{4-[2-(3,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

(6Z)-6-{4-[2-(3,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one: can be compared with other thiazolopyrimidine derivatives. Similar compounds include:

    Thiazolopyrimidine analogs: These compounds share the core structure but differ in the substituents attached to the rings.

    Phenoxyethoxy derivatives: Compounds with similar ether linkages but different core structures.

The uniqueness of This compound lies in its specific combination of functional groups and the resulting chemical and biological properties.

Properties

Molecular Formula

C30H27N3O4S

Molecular Weight

525.6 g/mol

IUPAC Name

(6Z)-6-[[4-[2-(3,5-dimethylphenoxy)ethoxy]-3-methoxyphenyl]methylidene]-5-imino-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C30H27N3O4S/c1-19-13-20(2)15-23(14-19)36-11-12-37-26-10-9-21(17-27(26)35-3)16-24-28(31)33-25(22-7-5-4-6-8-22)18-38-30(33)32-29(24)34/h4-10,13-18,31H,11-12H2,1-3H3/b24-16-,31-28?

InChI Key

WYGMTMPNLBVVGN-HEVMCXDHSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)OCCOC2=C(C=C(C=C2)/C=C\3/C(=N)N4C(=CSC4=NC3=O)C5=CC=CC=C5)OC)C

Canonical SMILES

CC1=CC(=CC(=C1)OCCOC2=C(C=C(C=C2)C=C3C(=N)N4C(=CSC4=NC3=O)C5=CC=CC=C5)OC)C

Origin of Product

United States

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